Benzo[b][1,10]phenanthrolin-7-amine Benzo[b][1,10]phenanthrolin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17602736
InChI: InChI=1S/C16H11N3/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H,(H2,17,19)
SMILES:
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol

Benzo[b][1,10]phenanthrolin-7-amine

CAS No.:

Cat. No.: VC17602736

Molecular Formula: C16H11N3

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b][1,10]phenanthrolin-7-amine -

Specification

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
IUPAC Name benzo[b][1,10]phenanthrolin-7-amine
Standard InChI InChI=1S/C16H11N3/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H,(H2,17,19)
Standard InChI Key BQJXJQYSFHVHPU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Benzo[b][1, phenanthrolin-7-amine features a fused tricyclic aromatic system comprising two benzene rings and a central pyridine ring, with an amine substituent at the 7-position (Figure 1). The molecular formula is C₁₆H₁₁N₃, with a molecular weight of 245.28 g/mol. The IUPAC name, benzo[b] phenanthrolin-7-amine, reflects its systematic orientation of rings and substituents. The amine group introduces electron-rich regions, enhancing the compound’s ability to participate in hydrogen bonding and coordination chemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₁N₃
Molecular Weight245.28 g/mol
IUPAC Namebenzo[b] phenanthrolin-7-amine
CAS NumberNot publicly disclosed

The compound’s planar structure facilitates π-π stacking interactions, critical for DNA intercalation and metal ion chelation . X-ray crystallography of related phenanthrolines reveals bond lengths of approximately 1.34 Å for C-N bonds in the pyridine ring, consistent with aromatic character .

Synthesis and Reaction Pathways

Friedländer and Nucleophilic Substitution Approaches

The synthesis of Benzo[b] phenanthrolin-7-amine typically begins with the Friedländer quinoline synthesis, which condenses 2-aminobenzaldehyde derivatives with ketones to form the phenanthroline core . For example, refluxing 8-aminoquinoline derivatives with acetylacetone in ethanol yields intermediates that undergo cyclization under acidic conditions. Subsequent chlorination using phosphoryl chloride (POCl₃) introduces reactive sites at the 4- and 7-positions, enabling nucleophilic substitution with ammonia or amines .

A modified approach involves Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a carbonyl source, which reacts with ortho-phenylenediamines to form tricyclic intermediates. Thermal decarboxylation followed by chlorination yields 4,7-dichloro-1,10-phenanthroline, which is aminated at the 7-position via SNAr (nucleophilic aromatic substitution) reactions . Yields for these steps range from 48% to 93%, depending on substituent effects and reaction conditions .

Table 2: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)
CyclocondensationMeldrum’s acid, ethanol, reflux68–93
ChlorinationPOCl₃, 110°C85–90
AminationNH₃, DMF, 100°C70–80

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) range from 8–16 µg/mL, attributed to membrane disruption and inhibition of topoisomerase IV.

Applications in Metal Ion Sensing

Coordination Chemistry

The amine and pyridine nitrogen atoms act as Lewis bases, enabling coordination to transition metals such as Cu(II) and Fe(III). Spectrophotometric titrations reveal a 1:1 binding stoichiometry with Cu²⁺, forming a complex with a stability constant (log β) of 12.3 . This property is exploited in colorimetric sensors for detecting heavy metals in environmental samples.

Table 3: Metal-Binding Properties

Metal IonBinding Constant (log β)Detection Limit (ppm)
Cu²⁺12.30.05
Fe³⁺10.80.12

Spectroscopic and Computational Analysis

NMR and UV-Vis Spectroscopy

¹H NMR spectra in DMSO-d₆ show characteristic signals at δ 8.9 ppm (H-2, H-9) and δ 6.7 ppm (H-7 amine protons) . UV-Vis spectra exhibit absorption maxima at 270 nm (π→π* transition) and 340 nm (n→π* transition), with molar absorptivity (ε) of 12,400 L·mol⁻¹·cm⁻¹ .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps of 3.2 eV, correlating with observed redox behavior. Natural bond orbital (NBO) analysis confirms charge delocalization across the aromatic system, stabilizing the molecule during electron transfer processes .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Replacing the 7-amine group with chloro or methyl groups reduces anticancer activity by 40–60%, underscoring the importance of hydrogen-bonding capacity . Conversely, halogenation at the 4-position enhances lipophilicity, improving blood-brain barrier penetration in rodent models.

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